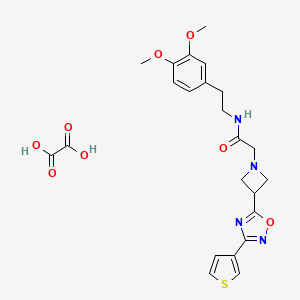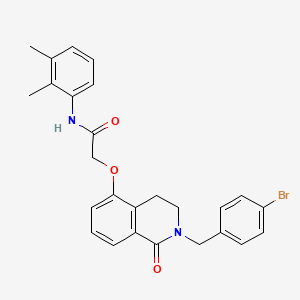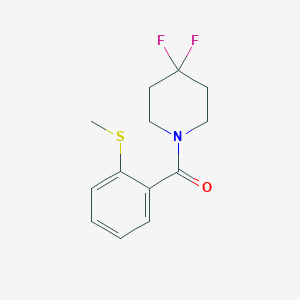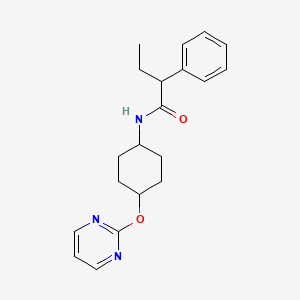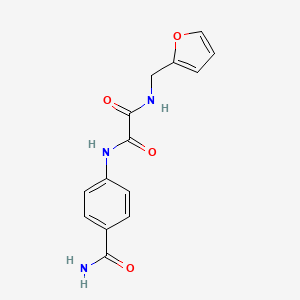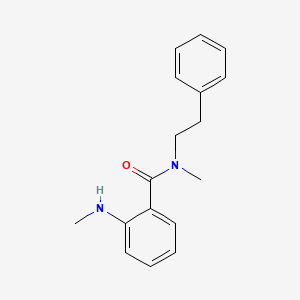![molecular formula C11H16BNO4S B2735414 [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid CAS No. 2377611-76-0](/img/structure/B2735414.png)
[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Stereocontrolled Syntheses
Boronic acids serve as precursors in the stereocontrolled synthesis of neuroexcitants and amino acids. A notable application is in the synthesis of kainoid amino acids, leveraging the unique properties of boronic acids in radical addition reactions to induce nitrogen-directed homoallylic radical rearrangement. This provides efficient access to polysubstituted pyrrolidines and kainoid amino acids, demonstrating the utility of boronic acids in complex organic synthesis processes (Hodgson, Hachisu, & Andrews, 2005).
Reactivity Studies
Studies on the reactivity of boronic acids with diols have revealed nuanced insights into their behavior. Research contrasting the reactivity orders of phenylboronic and 3-fluorophenylboronic acids with propylene glycol, for instance, highlights the intricate balance between different forms of boronic acids and their reactivity, overturning long-held beliefs about their reactivity patterns. Such insights are crucial for designing boronic acid-based sensors and catalysts (Watanabe et al., 2013).
Material Science
In material science, boronic acids are instrumental in the development of new polymer materials. For example, boric acid has been used as a catalyst in the polycondensation of semi-esters of ethylene glycol, leading to new families of degradable polymer surfactants. These polymers demonstrate potential for applications ranging from environmental remediation to drug delivery systems (Alemdar, Erciyes, & Bıçak, 2010).
Catalysis
Boronic acids are pivotal in catalysis, particularly in cross-coupling reactions. They facilitate the formation of aryl alkyl sulfides from aryl boronic acids and alkyl thiols, showcasing their versatility in synthesizing complex organic molecules. This highlights the role of boronic acids in advancing synthetic methodologies, which are foundational in pharmaceutical development and material science (Herradura Ps, Ka, & Rk, 2000).
Properties
IUPAC Name |
(3-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-6-10(12(14)15)8-11(7-9)18(16,17)13-4-2-3-5-13/h6-8,14-15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASHSUFCVQTKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)
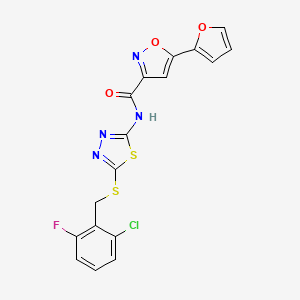

![3-((4-bromophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2735341.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2735342.png)
![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)
